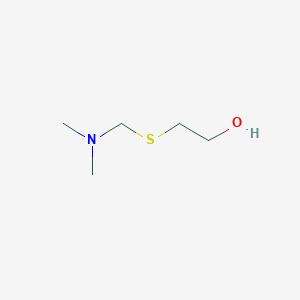

2-(Dimethylaminomethylsulfanyl)ethanol

Description

2-(Dimethylaminomethylsulfanyl)ethanol (CAS 92332-42-8) is a sulfur-containing amino alcohol derivative characterized by a dimethylamino group attached to a methylsulfanyl (-SCH2-) moiety, which is further linked to an ethanol backbone. Limited direct data on its properties are available, but its structural analogs provide insights into its behavior .

Properties

CAS No. |

92332-42-8 |

|---|---|

Molecular Formula |

C5H13NOS |

Molecular Weight |

135.23 g/mol |

IUPAC Name |

2-[(dimethylamino)methylsulfanyl]ethanol |

InChI |

InChI=1S/C5H13NOS/c1-6(2)5-8-4-3-7/h7H,3-5H2,1-2H3 |

InChI Key |

PSXQPTBGOQHFNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CSCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylsulfanyl)ethanol typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylsulfanyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylaminomethylsulfanyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. Its amine and alcohol groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative attributes:

Key Comparative Insights

Structural Variations and Reactivity: The sulfur atom in this compound introduces thioether functionality, distinguishing it from non-sulfur analogs like dimethylaminoethanol. This group may enhance nucleophilicity and metal coordination, similar to 2-(2-diethylamino-ethylsulfanyl)-ethanol . Dimethylaminoethanol lacks the sulfanyl group, rendering it more polar and water-miscible but less reactive toward sulfur-specific reactions (e.g., disulfide bond formation) .

Hazard Profiles: Flammability/Corrosivity: All tertiary amino alcohols (e.g., dimethylaminoethanol, diethylaminoethanol) exhibit flammability and corrosivity due to amine and hydroxyl groups. This compound likely shares these risks, though specific data are unavailable . The sulfanyl derivatives may pose additional risks due to sulfur’s redox activity.

Applications: Sulfur-Containing Analogs: Used in chelating agents, polymer intermediates, or pharmaceutical precursors (e.g., 2-(2-diethylamino-ethylsulfanyl)-ethanol in Agfa-Labs’ rare chemicals catalog) . Non-Sulfur Analogs: Dimethylaminoethanol is employed in coatings, corrosion inhibitors, and cognitive-enhancing supplements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.